2-(4-Ethoxy-2-ethylphenyl)-4-methylpyrrolidine
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Overview
Description
2-(4-Ethoxy-2-ethylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with an ethoxy and ethyl group on the phenyl ring, and a methyl group on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-2-ethylphenyl)-4-methylpyrrolidine typically involves the reaction of 4-ethoxy-2-ethylbenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-2-ethylphenyl)-4-methylpyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the type of reaction but generally involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives. The specific products depend on the reagents and conditions used in the reactions.
Scientific Research Applications
2-(4-Ethoxy-2-ethylphenyl)-4-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-2-ethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Ethoxy-2-ethylphenyl)-4-methylpyrrolidine include:
- 2-(4-Methoxy-2-ethylphenyl)-4-methylpyrrolidine
- 2-(4-Ethoxy-2-methylphenyl)-4-methylpyrrolidine
- 2-(4-Ethoxy-2-ethylphenyl)-4-ethylpyrrolidine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and ethyl groups on the phenyl ring, along with a methyl group on the pyrrolidine ring, provides a unique combination of steric and electronic effects that can impact its interactions with other molecules.
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(4-ethoxy-2-ethylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C15H23NO/c1-4-12-9-13(17-5-2)6-7-14(12)15-8-11(3)10-16-15/h6-7,9,11,15-16H,4-5,8,10H2,1-3H3 |
InChI Key |
TUHDMCBKEANBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC)C2CC(CN2)C |
Origin of Product |
United States |
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